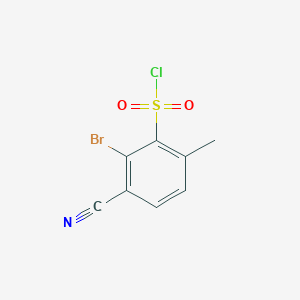
2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride, also known as BMS-Cl, is a chemical compound used in organic synthesis and as a reagent in laboratory experiments. It is a colorless solid that is soluble in organic solvents and is used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMS-Cl is also used as a reagent in a variety of biochemical and physiological studies, as it can be used to modify proteins and other molecules.
Applications De Recherche Scientifique
2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including the modification of proteins and other molecules. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride can be used to modify proteins and other molecules in a variety of ways, such as by introducing a new functional group or by blocking a specific site on the molecule. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride can also be used to label proteins or other molecules for subsequent detection or analysis. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is also used in a variety of other scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and the study of enzyme kinetics and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is not fully understood, but it is believed to involve the formation of a bromoacetamide-cyanoacetamide adduct, which then reacts with methylbenzenesulfonyl chloride to form 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride. The reaction of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride with proteins and other molecules is believed to involve the formation of a covalent bond between the sulfur atom of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride are not fully understood, but it is believed to be relatively nontoxic. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride has been used in a variety of biochemical and physiological studies, and it has been shown to have some effects on proteins and other molecules. For example, 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride has been shown to inhibit the activity of certain enzymes, and it has been shown to modify the structure and function of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments include its low cost and ease of use. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is also relatively nontoxic and can be used to modify proteins and other molecules in a variety of ways. The main limitation of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments is that it can be difficult to control the reaction conditions, which can lead to undesired side reactions.
Orientations Futures
The potential future directions for 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride and its use in organic synthesis reactions is needed. It would also be beneficial to further study the use of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in the modification of proteins and other molecules, as well as its use in the synthesis of pharmaceuticals and agrochemicals. Finally, further research into the advantages and limitations of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments is needed.
Propriétés
IUPAC Name |
2-bromo-3-cyano-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-3-6(4-11)7(9)8(5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFCFNPTMISSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



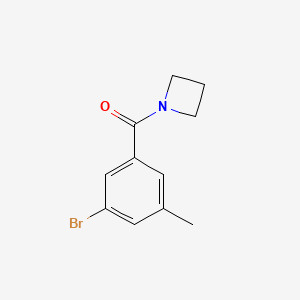

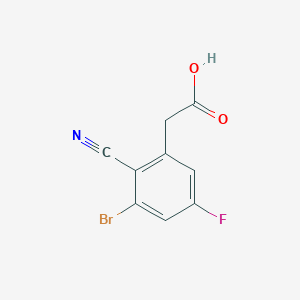




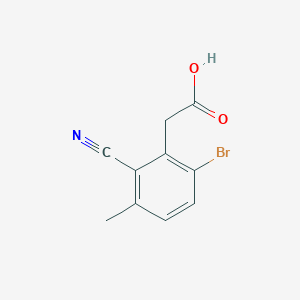
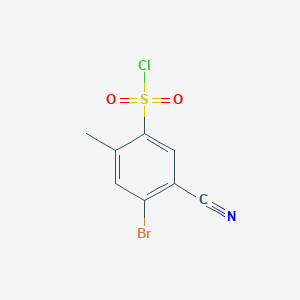


![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)
